

Technical Guide: Physicochemical Properties of 3-Heptyl-1,2-oxazole

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Compound of Interest

Compound Name: 3-Heptyl-1,2-oxazole

Cat. No.: B148044

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Introduction

This technical guide provides a comprehensive overview of the physical and chemical properties of **3-Heptyl-1,2-oxazole**. This compound belongs to the isoxazole class of heterocyclic compounds, which are noted for their presence in various biologically active molecules. Due to the absence of extensive experimental data in publicly available literature, this guide combines predicted physicochemical parameters with established experimental protocols for the synthesis and characterization of similar alkyl-substituted isoxazoles. This information is intended to serve as a valuable resource for researchers in medicinal chemistry, materials science, and organic synthesis.

Physicochemical Properties

The physical properties of **3-Heptyl-1,2-oxazole** have been estimated using computational predictive models, providing a foundational dataset for experimental design and computational studies.

Table 1: Predicted Physical and Chemical Properties of **3-Heptyl-1,2-oxazole**

Property	Value	Source
Molecular Formula	C ₁₀ H ₁₇ NO	-
Molecular Weight	167.25 g/mol	-
Boiling Point	235.6 ± 35.0 °C at 760 mmHg	Predicted
Density	0.9±0.1 g/cm ³	Predicted
Refractive Index	1.465 ± 0.03	Predicted
Flash Point	96.3 ± 25.9 °C	Predicted
LogP (Octanol-Water Partition Coefficient)	3.4	Predicted
Water Solubility	Low	Inferred from LogP
Appearance	Expected to be a liquid at room temperature	Inferred from predicted boiling point

Experimental Protocols

While a specific protocol for the synthesis of **3-Heptyl-1,2-oxazole** is not detailed in the available literature, a general and robust method for the preparation of 3-alkyl-1,2-oxazoles involves the [3+2] cycloaddition of a nitrile oxide with an alkyne. A plausible synthetic route is outlined below.

Synthesis of 3-Heptyl-1,2-oxazole

This protocol is adapted from established methods for the synthesis of 3-substituted isoxazoles.[1][2][3]

Reaction Scheme:

In this case, R would be a heptyl group, and the nitrile oxide would be generated *in situ*.

Materials:

- 1-Nonyne

- Hydroxylamine hydrochloride ($\text{NH}_2\text{OH}\cdot\text{HCl}$)
- Sodium hypochlorite (NaOCl) solution (e.g., commercial bleach)
- Sodium hydroxide (NaOH)
- Diethyl ether or other suitable organic solvent
- Magnesium sulfate (MgSO_4) or sodium sulfate (Na_2SO_4) for drying
- Standard laboratory glassware and equipment (round-bottom flask, condenser, magnetic stirrer, separatory funnel, etc.)

Procedure:

- Preparation of Heptanal Oxime (Intermediate):
 - In a round-bottom flask equipped with a magnetic stirrer, dissolve heptanal (1 equivalent) in a suitable solvent such as ethanol.
 - Add an aqueous solution of hydroxylamine hydrochloride (1.1 equivalents) and sodium hydroxide (1.1 equivalents).
 - Stir the mixture at room temperature for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
 - Upon completion, extract the product with diethyl ether, wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain heptanal oxime.
- In situ Generation of Heptanitrile Oxide and Cycloaddition:
 - Dissolve the heptanal oxime (1 equivalent) in a suitable solvent like dichloromethane or chloroform in a round-bottom flask.
 - Cool the solution in an ice bath.

- Slowly add an aqueous solution of sodium hypochlorite (1.2 equivalents) to the stirred solution. The reaction is typically exothermic.
- After the addition is complete, add 1-nonyne (1.2 equivalents) to the reaction mixture.
- Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.
- Work-up and Purification:
 - Once the reaction is complete, quench the reaction by adding water.
 - Separate the organic layer, and extract the aqueous layer with the same organic solvent.
 - Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.
 - Remove the solvent under reduced pressure.
 - Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to yield pure **3-Heptyl-1,2-oxazole**.

Characterization Methods

The structure and purity of the synthesized **3-Heptyl-1,2-oxazole** should be confirmed by standard analytical techniques:

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^{13}C NMR spectra should be recorded to confirm the chemical structure, including the characteristic signals for the oxazole ring protons and carbons, as well as the heptyl chain.
- Mass Spectrometry (MS): To determine the molecular weight and confirm the molecular formula. High-resolution mass spectrometry (HRMS) is recommended for precise mass determination.
- Infrared (IR) Spectroscopy: To identify the characteristic functional group vibrations, such as C=N and N-O stretching of the oxazole ring.

- Gas Chromatography-Mass Spectrometry (GC-MS): To assess the purity of the final compound.

Logical Workflow Visualization

The following diagram illustrates the general workflow for the synthesis and characterization of **3-Heptyl-1,2-oxazole**.

Caption: Synthesis and Characterization Workflow for **3-Heptyl-1,2-oxazole**.

Biological Activity and Signaling Pathways

Currently, there is no specific information in the scientific literature detailing the biological activities or associated signaling pathways for **3-Heptyl-1,2-oxazole**. However, the oxazole and isoxazole scaffolds are present in numerous compounds with a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[4][5][6] The heptyl substituent may influence the lipophilicity and membrane permeability of the molecule, which could be a factor in potential biological interactions. Further research is required to elucidate any specific biological targets and mechanisms of action for this compound.

Conclusion

This technical guide provides essential, albeit largely predicted, physicochemical data for **3-Heptyl-1,2-oxazole** and outlines a standard experimental approach for its synthesis and characterization. The provided information serves as a foundational resource for researchers interested in exploring the properties and potential applications of this and related alkyl-substituted oxazole derivatives. It is anticipated that this guide will facilitate further experimental investigation into this class of compounds.

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